(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole
CAS No.: 98102-61-5
Cat. No.: VC1721713
Molecular Formula: C21H28N2O3
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98102-61-5 |
|---|---|
| Molecular Formula | C21H28N2O3 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 3-methyl-5-[7-[4-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |
| Standard InChI | InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m0/s1 |
| Standard InChI Key | NEAZMARKCJKUMF-KRWDZBQOSA-N |
| Isomeric SMILES | C[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
| SMILES | CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
| Canonical SMILES | CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Introduction
Chemical Structure and Properties
Structural Features
(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole contains four key structural components:
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A 3-methyl-isoxazole ring at one terminal end
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A seven-carbon heptyl chain spacer
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A phenoxy moiety in the middle of the structure
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A 4,5-dihydrooxazol-2-yl group with (S)-configuration at the 4-position, bearing a methyl substituent
The stereochemistry at the 4-position of the oxazoline ring is specifically (S), distinguishing it from its (R) enantiomer that appears more frequently in chemical databases . This stereochemical difference likely influences its three-dimensional conformation and biological interactions.
Physical and Chemical Properties
Based on data from structurally similar compounds, the following properties can be inferred:
Structural Comparison with Analogs
The following table compares (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Distinguishing Features |
|---|---|---|---|---|
| (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole | C₂₁H₂₈N₂O₃ | 356.5 | S at oxazoline C-4 | Methyl at oxazoline C-4 |
| (R)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole | C₂₁H₂₈N₂O₃ | 356.5 | R at oxazoline C-4 | Methyl at oxazoline C-4 |
| Disoxaril (WIN 51711) | C₂₀H₂₆N₂O₃ | 342.4 | None | No substituent at oxazoline C-4 |
| 3-Methyl-5-[7-[4-[(4,5-dihydro-4,4-dimethyloxazol)-2-yl]phenoxy]heptyl]isoxazole | C₂₂H₃₀N₂O₃ | 370.5 | None | Dimethyl at oxazoline C-4 |
| 5-(7-(6-chloro-4-(5-hydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole | C₂₁H₂₇ClN₂O₃ | 390.9 | S at oxazoline C-4 | Chlorine on phenyl ring |
Synthesis and Preparation
Stereochemical Considerations
The synthesis of the (S)-enantiomer requires specific strategies to control stereochemistry:
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Starting from chiral building blocks derived from natural sources
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Application of asymmetric catalysis
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Use of chiral auxiliaries to direct stereoselectivity
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Resolution of racemic mixtures using chiral HPLC or crystallization techniques
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Enzymatic resolution approaches
These methods ensure the desired (S)-configuration at the 4-position of the oxazoline ring.
Biological Activities and Pharmacological Properties
Antiviral Activity
The most significant potential application of (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole appears to be as an antiviral agent. The structurally related compound Disoxaril (WIN 51711) demonstrates activity against human picornaviruses by binding to the hydrophobic pocket within the viral VP1 capsid protein . This binding prevents structural transitions required for viral uncoating, resulting in inhibition of viral reproduction .
The structural similarity suggests that (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole may exhibit comparable or potentially enhanced antiviral effects, with the (S)-stereochemistry possibly contributing to optimized binding interactions.
Predicted Pharmacological Properties
Based on structural analysis and data from related compounds, particularly Disoxaril, the following pharmacological properties can be predicted:
Structure-Activity Relationships
The activity of (S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole likely depends on several structural features:
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The isoxazole ring provides a rigid, aromatic framework essential for biological activity
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The heptyl chain serves as a flexible spacer that positions the functional groups at optimal distances
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The phenoxy group contributes to membrane permeability and binding interactions
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The (S)-configuration at the 4-position of the oxazoline ring may optimize stereospecific interactions with target proteins
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The methyl substituent on the oxazoline ring influences binding affinity and selectivity
The stereochemistry at the oxazoline C-4 position is particularly significant, as it determines the three-dimensional orientation of the molecule and its ability to interact with specific binding sites.
Comparison with Related Compounds
Disoxaril and Derivatives
| Modification | Example Compound | Potential Effect on Activity |
|---|---|---|
| Stereochemistry inversion (S to R) | (R)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole | Altered receptor binding, different pharmacokinetics |
| Removal of methyl group | Disoxaril (WIN 51711) | Reduced steric hindrance, changed binding affinity |
| Replacement with propyl group | 5-(7-(4-((4R)-4,5-dihydro-4-propyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-isoxazole | Increased lipophilicity, altered membrane penetration |
| Addition of chlorine to phenyl ring | 5-(7-(6-chloro-4-(5-hydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole | Modified electronic properties, potential metabolic stability |
| Dual methyl substitution | 3-Methyl-5-[7-[4-[(4,5-dihydro-4,4-dimethyloxazol)-2-yl]phenoxy]heptyl]isoxazole | Increased steric bulk, altered receptor interactions |
(S)-3-Methyl-5-(7-(4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy)heptyl)isoxazole serves as an important reference point in structure-activity relationship studies. Systematic variations of:
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Stereochemistry at the oxazoline C-4 position
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Nature and size of substituents on the oxazoline ring
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Length and composition of the alkyl chain linker
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Substitution patterns on the phenyl ring
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Modifications to the isoxazole ring
These variations could yield valuable insights into the structural requirements for optimal biological activity.
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